6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine
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Overview
Description
6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine is a complex organic compound that features a unique structure combining a purine base with a pyrimidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the pyrimidine and purine precursors. The key steps include:
Formation of the pyrimidine derivative: This involves the reaction of 4-methylpyrimidine with appropriate reagents to introduce the oxy-methyl group.
Cyclization: The pyrimidine derivative is then cyclized with an octahydrocyclopenta[c]pyrrole precursor under specific conditions to form the desired intermediate.
Coupling with purine: The final step involves coupling the intermediate with a 9-methyl-9H-purine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(3a-{[(5-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrole-2-carbonyl)-2-(propan-2-yl)-2,3-dihydropyridazin-3-one
- 2-(Pyridin-2-yl)pyrimidine derivatives
Uniqueness
The uniqueness of 6-(3a-{[(4-methylpyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)-9-methyl-9H-purine lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a purine base with a pyrimidine derivative allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H23N7O |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
6-[3a-[(4-methylpyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-9-methylpurine |
InChI |
InChI=1S/C19H23N7O/c1-13-5-7-20-18(24-13)27-10-19-6-3-4-14(19)8-26(9-19)17-15-16(21-11-22-17)25(2)12-23-15/h5,7,11-12,14H,3-4,6,8-10H2,1-2H3 |
InChI Key |
STGWTRGPOTYTIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)OCC23CCCC2CN(C3)C4=NC=NC5=C4N=CN5C |
Origin of Product |
United States |
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